

Application Note: ^{13}C NMR Spectroscopy Protocol for 3-O-Methyl-D-glucose

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Compound of Interest

Compound Name: 3-O-Methyl-D-glucose- ^{13}C

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Introduction

3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable glucose analog that serves as a valuable tool in biomedical research, particularly for studying glucose transport mechanisms across cell membranes. Its inability to be phosphorylated by hexokinase allows for the specific investigation of glucose transporter (GLUT) activity. ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of 3-OMG. In solution, 3-OMG exists as an equilibrium mixture of two anomers, α -3-O-methyl-D-glucopyranose and β -3-O-methyl-D-glucopyranose. This application note provides a detailed protocol for the acquisition and analysis of ^{13}C NMR spectra of 3-O-Methyl-D-glucose, including sample preparation, data acquisition parameters, and expected chemical shift data. At room temperature, the equilibrium ratio of the α to β anomer is approximately 1:1.4.^{[1][2]}

Data Presentation

The ^{13}C NMR spectrum of 3-O-Methyl-D-glucose displays distinct signals for each carbon atom in both the α and β anomeric forms. The chemical shifts are influenced by the stereochemistry at the anomeric center (C1) and the presence of the methyl group at the C3 position. The table below summarizes the reported ^{13}C NMR chemical shifts for the anomers of 3-O-Methyl-D-glucose in D_2O .

Carbon Atom	α -anomer Chemical Shift (ppm)	β -anomer Chemical Shift (ppm)
C1	93.1	96.9
C2	72.5	75.2
C3	84.1	86.6
C4	69.9	70.4
C5	72.6	76.9
C6	61.5	61.7
O-CH ₃	60.8	60.9

Experimental Protocols

This section details the methodology for acquiring a high-quality ¹³C NMR spectrum of 3-O-Methyl-D-glucose.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

- **Sample Purity:** Ensure the 3-O-Methyl-D-glucose sample is of high purity to avoid signals from contaminants.
- **Solvent:** Deuterium oxide (D₂O) is the recommended solvent as it is transparent in the ¹H NMR region, which is important for the deuterium lock, and it readily dissolves carbohydrates.
- **Concentration:** For a standard 5 mm NMR tube, a concentration of 20-50 mg of 3-O-Methyl-D-glucose in 0.5-0.6 mL of D₂O is recommended for ¹³C NMR spectroscopy. Higher concentrations will reduce the required acquisition time.
- **Procedure:**
 - Accurately weigh the desired amount of 3-O-Methyl-D-glucose.

- Dissolve the sample in the appropriate volume of D₂O in a clean vial.
- Gently vortex the vial to ensure complete dissolution.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
- Ensure the sample height in the NMR tube is a minimum of 4 cm.
- Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a standard 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

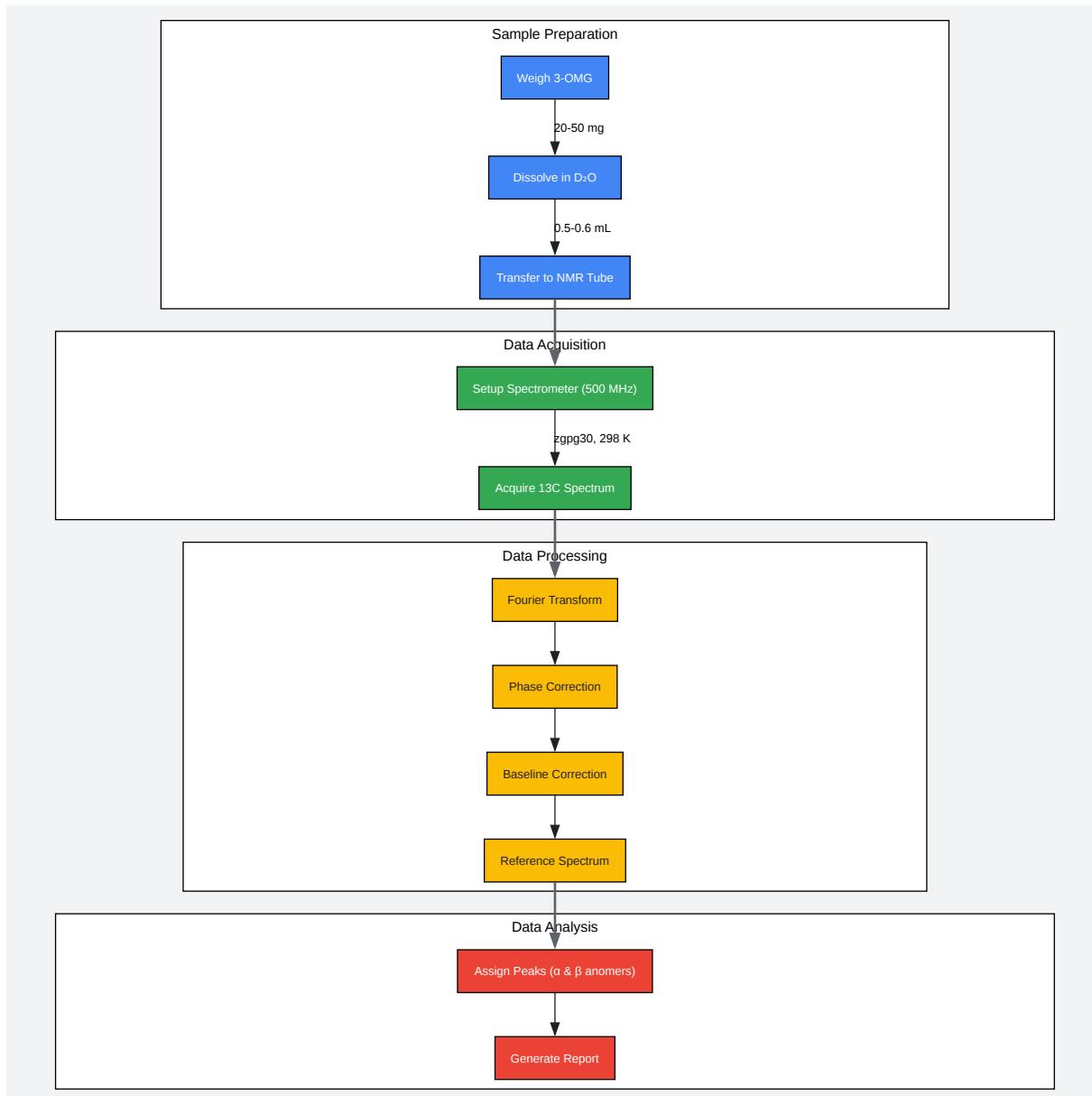
- Spectrometer: 500 MHz NMR spectrometer equipped with a broadband probe.
- Nucleus: ¹³C
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpp30 on a Bruker spectrometer).
- Temperature: 298 K (25 °C)
- Acquisition Parameters:
 - Spectral Width (SW): 200-220 ppm (centered around 100 ppm)
 - Acquisition Time (AQ): 1.0 - 2.0 seconds
 - Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay ensures full relaxation of all carbon nuclei, which is important for quantitative analysis.
 - Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration. More scans will be required for dilute samples to achieve an adequate signal-to-noise ratio.
 - Proton Decoupling: Waltz16 or a similar broadband decoupling sequence should be applied during acquisition to collapse proton-carbon couplings and simplify the spectrum.

Data Processing

- Apodization: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
- Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
- Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
- Referencing: Reference the spectrum using an internal or external standard. For D₂O, the residual HDO signal can be used to reference the 1H spectrum, and the 13C spectrum can be referenced indirectly. Alternatively, a known internal standard such as a trace of acetone (δ ~31.07 ppm) or methanol (δ ~49.8 ppm) can be used.

Mandatory Visualization

The following diagram illustrates the general workflow for the 13C NMR analysis of 3-O-Methyl-D-glucose.



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Caption: Experimental workflow for ^{13}C NMR analysis of 3-O-Methyl-D-glucose.

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References

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